tert-Butyl 4-[(4-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate
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Description
“tert-Butyl 4-[(4-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H23FN2O5 . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C17H24FN3O4/c1-17(2,3)25-16(22)20-8-6-12(7-9-20)11-19-14-5-4-13(18)10-15(14)21(23)24/h4-5,10,12,19H,6-9,11H2,1-3H3 . This indicates the presence of fluorine, nitrogen, and oxygen atoms in the molecule, which contribute to its chemical properties.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 353.39 .Scientific Research Applications
Synthesis and Optimization
Tert-butyl 4-[(4-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate is a key intermediate in the synthesis of various biologically active compounds. For example, it is integral in the synthesis of Vandetanib, a medication used for certain types of cancer, and Crizotinib, used in the treatment of lung cancer. The synthesis involves multiple steps, including acylation, sulfonation, and substitution, with the optimization of these processes being crucial for improving yields (Wang et al., 2015); (Kong et al., 2016).
Chemical Structure and Properties
Studies focusing on the chemical structure and properties of related compounds provide insights into their potential applications. For instance, crystallography and spectroscopic analysis help in understanding the molecular structure and potential reactivity of these compounds, which is essential for their application in drug synthesis and other areas (Gumireddy et al., 2021); (Didierjean et al., 2004).
Applications in Drug Development
The compound has been used as an intermediate in the development of small molecule anticancer drugs and other therapeutics. Its derivatives play a role in targeting specific pathways, such as the PI3K/AKT/mTOR pathway in cancer. The ability to synthesize and modify this compound is therefore vital in the ongoing development of new drugs (Zhang et al., 2018).
Biological Activity and Pharmacological Research
Research into the biological activity of this compound and its derivatives is essential for understanding their potential pharmacological applications. Studies in this area focus on assessing the therapeutic potential of these compounds in various disease models, providing valuable information for drug development (Sanjeevarayappa et al., 2015).
Properties
IUPAC Name |
tert-butyl 4-[(4-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O5/c1-17(2,3)25-16(21)19-8-6-12(7-9-19)11-24-15-5-4-13(18)10-14(15)20(22)23/h4-5,10,12H,6-9,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXJFSWVFBQAJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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